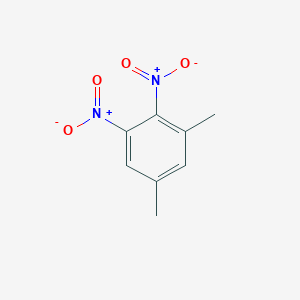

1,5-Dimethyl-2,3-dinitrobenzene

Overview

Description

1,5-Dimethyl-2,3-dinitrobenzene is a chemical compound with the molecular formula C8H8N2O4 . It has an average mass of 196.160 Da and a monoisotopic mass of 196.048401 Da .

Synthesis Analysis

The synthesis of nitrobenzene derivatives, such as 1,5-Dimethyl-2,3-dinitrobenzene, can be achieved through the nitration reaction of benzene . The process involves changes in operating conditions and can be designed using simulation tools .Molecular Structure Analysis

1,5-Dimethyl-2,3-dinitrobenzene contains a total of 22 bonds, including 14 non-H bonds, 10 multiple bonds, 2 rotatable bonds, 4 double bonds, 6 aromatic bonds, 1 six-membered ring, and 2 nitro groups (aromatic) .Chemical Reactions Analysis

Electrochemical studies of dinitroaromatics, including derivatives of 1,5-dimethyl-2,3-dinitrobenzene, provide valuable insights into their reduction processes. This research has implications for understanding the electrochemical behavior of these compounds, which can be applied in areas like battery technology and electrochemical sensors.Physical And Chemical Properties Analysis

1,5-Dimethyl-2,3-dinitrobenzene has a density of 1.3±0.1 g/cm3, a boiling point of 362.8±37.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.8 mmHg at 25°C . It also has a flash point of 185.6±19.3 °C . The compound has 6 H bond acceptors, 0 H bond donors, and 2 freely rotating bonds .Scientific Research Applications

Optical and Electron Transfer Properties

- Studies have shown that dinitroaromatic compounds, including 1,5-dimethyl-2,3-dinitrobenzene, exhibit unique optical properties due to their delocalized charge distribution. These properties are highlighted by vibrational fine structures observed in their optical spectra. Such compounds are typically characterized as delocalized intervalence compounds, implying potential applications in fields that require specific optical characteristics (Nelsen, Konradsson, Weaver, & Telo, 2003); (Nelsen, Weaver, Zink, & Telo, 2005).

Charge Localization and Electron Transfer

- The effect of substitution, such as that in 1,5-dimethyl-2,3-dinitrobenzene, on charge localization in dinitrobenzene radical anions has been investigated. These studies reveal insights into the intramolecular electron transfer mechanisms in such compounds, which could be relevant for applications in electronic materials or chemical sensors (Telo, Jalilov, & Nelsen, 2011).

Chemical Reactivity and Substitution Reactions

- Research involving substitution reactions of dinitrobenzene derivatives, like 1,5-dimethyl-2,3-dinitrobenzene, has provided valuable information on the chemical reactivity of these compounds. Understanding these reactions is crucial for synthesizing specific molecules for various applications, ranging from pharmaceuticals to materials science (Plater & Harrison, 2023).

Applications in Sensing Technologies

- Certain dinitrobenzene derivatives have been utilized in the development offluorescent carbazole dendrimers. These dendrimers are studied as chemosensors for detecting nitroaromatic explosives, demonstrating their potential in security and environmental monitoring applications. The sensitivity and selectivity of these materials in detecting such compounds are critical aspects of their utility (Tang, Chen, Shaw, Hegedus, Wang, Burn, & Meredith, 2011).

Structural and Spectroscopic Studies

- The study of compounds structurally related to 1,5-dimethyl-2,3-dinitrobenzene has led to insights into their solid-state conformation and spectroscopic properties. Such studies are fundamental in understanding the behavior of these compounds under various conditions, which is essential for their application in materials science and chemistry (Mackay, Gale, & Wilshire, 2000).

Regioselectivity in Chemical Synthesis

- Investigations into the regioselectivity of nitration reactions involving dinitrobenzene derivatives, including those structurally similar to 1,5-dimethyl-2,3-dinitrobenzene, have provided insights crucial for designing specific synthetic pathways in organic chemistry. This knowledge assists in the targeted synthesis of complex molecules (Shopsowitz, Lelj, & MacLachlan, 2011).

Electrochemical Studies

- Electrochemical studies of dinitroaromatics, including derivatives of 1,5-dimethyl-2,3-dinitrobenzene, provide valuable insights into their reduction processes. Such research has implications for understanding the electrochemical behavior of these compounds, which can be applied in areas like battery technology and electrochemical sensors (Macías-Ruvalcaba & Evans, 2007)

Future Directions

Research into nitro compounds, including 1,5-Dimethyl-2,3-dinitrobenzene, continues to be an active area of study. For instance, the preparation of 1,3,5-trinitrobenzene provides a good example of how nitrobenzene derivatives can be synthesized . Furthermore, the catalytic transfer hydrogenation of dimethyl-nitrobenzene to Dimethyl-aniline was studied, showing an increase in the catalytic activity as the reaction temperature, pressure, and weight of catalysts increased .

Mechanism of Action

Target of Action

As a nitro compound, it may interact with various biological molecules due to the presence of the nitro group (−no2), which is a very important class of nitrogen derivatives .

Mode of Action

Nitro compounds generally have a high dipole moment due to the polar character of the nitro group . This could influence their interaction with biological targets.

Pharmacokinetics

Nitro compounds generally have lower volatility than ketones of about the same molecular weight due to the polar character of the nitro group . This could potentially impact the bioavailability of 1,5-Dimethyl-2,3-dinitrobenzene.

Action Environment

The properties of nitro compounds can be influenced by environmental conditions such as temperature .

properties

IUPAC Name |

1,5-dimethyl-2,3-dinitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O4/c1-5-3-6(2)8(10(13)14)7(4-5)9(11)12/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQHQCZUODQEUMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)[N+](=O)[O-])[N+](=O)[O-])C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10600994 | |

| Record name | 1,5-Dimethyl-2,3-dinitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10600994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

65151-56-6 | |

| Record name | 1,5-Dimethyl-2,3-dinitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10600994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-(1-Piperidinyl)ethoxy]-5-(trifluoromethyl)-aniline](/img/structure/B1357532.png)

![1-[4-(3-Methylphenoxy)phenyl]methanamine](/img/structure/B1357540.png)

![3-Chloro-2-[3,4-dihydro-1(2H)-quinolinyl]aniline](/img/structure/B1357542.png)

![3-Methyl-1-phenyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B1357565.png)

![3,9-Dimethyl-3,9-diazabicyclo[3.3.1]nonan-7-one](/img/structure/B1357577.png)